molecular formula C22H17F3N2O2 B5161304 2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide

2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide

Katalognummer: B5161304
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: PIGNSYZNAFHAAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers.

Wirkmechanismus

2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, like all small molecule inhibitors, this compound has some limitations, including the potential for drug resistance and the need for frequent dosing.

Zukünftige Richtungen

There are several future directions for the research and development of 2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide. One area of focus is the optimization of the dosing regimen to maximize efficacy and minimize toxicity. Another area of interest is the combination of this compound with other targeted therapies or immune checkpoint inhibitors to enhance its anti-cancer activity. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in different types of cancers and patient populations.

Synthesemethoden

The synthesis of 2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide involves a multi-step process that starts with the reaction of 3-methylbenzoic acid with thionyl chloride to form the acid chloride. This is then reacted with 3-(trifluoromethyl)aniline to form the corresponding amide. Finally, the amide is reacted with 3-aminobenzophenone to form this compound.

Wissenschaftliche Forschungsanwendungen

2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models.

Eigenschaften

IUPAC Name

2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O2/c1-14-6-4-7-15(12-14)20(28)27-19-11-3-2-10-18(19)21(29)26-17-9-5-8-16(13-17)22(23,24)25/h2-13H,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGNSYZNAFHAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.